
(R)-3,4-Diaminobutyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3,4-Diaminobutanoic acid is an amino acid derivative characterized by the presence of two amino groups attached to a butanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3,4-diaminobutanoic acid typically involves the use of chiral catalysts to ensure the correct enantiomer is produced. One common method involves the reduction of 3,4-dinitrobutanoic acid, followed by catalytic hydrogenation to yield the desired diamino compound. The reaction conditions often include the use of hydrogen gas and a palladium catalyst under controlled temperature and pressure .
Industrial Production Methods: Industrial production of ®-3,4-diaminobutanoic acid may involve large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
化学反応の分析
Types of Reactions: ®-3,4-Diaminobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or oximes, depending on the oxidizing agent used.
Reduction: Reduction reactions can further modify the amino groups, potentially converting them into amines or other derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new bonds with electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides are often used under basic conditions.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of N-substituted derivatives.
科学的研究の応用
®-3,4-Diaminobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in enzyme inhibition and as a potential precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of ®-3,4-diaminobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site and preventing substrate access. Additionally, it may interact with cellular pathways involved in signal transduction and metabolic regulation .
類似化合物との比較
Lysine: Another amino acid with a similar structure but with a longer carbon chain.
Ornithine: Similar in structure but with different functional groups attached to the carbon chain.
Arginine: Contains additional functional groups that confer different chemical properties.
Uniqueness: ®-3,4-Diaminobutanoic acid is unique due to its specific arrangement of amino groups and its potential for diverse chemical modifications. This makes it a valuable compound for research and industrial applications .
特性
分子式 |
C4H10N2O2 |
|---|---|
分子量 |
118.13 g/mol |
IUPAC名 |
(3R)-3,4-diaminobutanoic acid |
InChI |
InChI=1S/C4H10N2O2/c5-2-3(6)1-4(7)8/h3H,1-2,5-6H2,(H,7,8)/t3-/m1/s1 |
InChIキー |
XQKAYTBBWLDCBB-GSVOUGTGSA-N |
異性体SMILES |
C([C@H](CN)N)C(=O)O |
正規SMILES |
C(C(CN)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


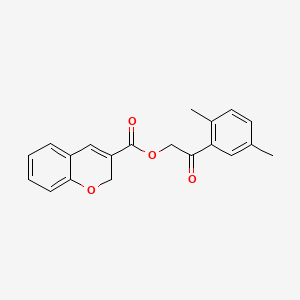

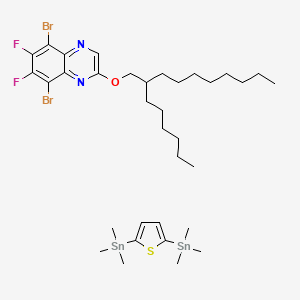

![Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B12945875.png)

![benzyl N-[1-(aminomethyl)cyclopropyl]carbamate](/img/structure/B12945885.png)
![1-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a]azepin-3-yl)ethan-1-one](/img/structure/B12945888.png)
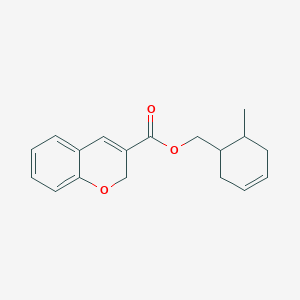
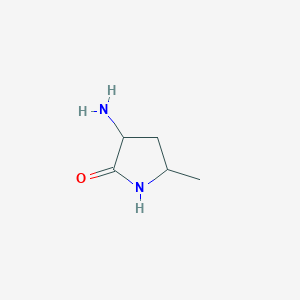

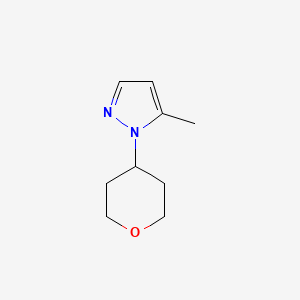
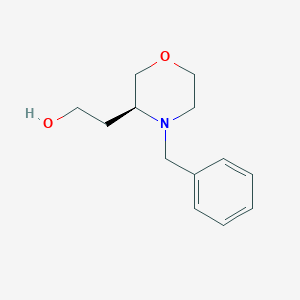
![1H,1'H-[4,4'-Biimidazole]-5,5'-diol](/img/structure/B12945924.png)
